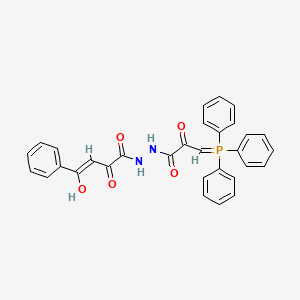
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- は、ブテン酸骨格、ヒドロキシ基、フェニル基、およびヒドラジド部分を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- の合成は、通常、多段階反応を伴います。一般的な合成経路には、次の手順が含まれます。
出発物質: 合成は、4-ベンゾイル-5-メトキシカルボニル-1-フェニル-2,3-ジヒドロピロール-2,3-ジオンから始まります。
塩化水素との反応: この化合物は、1,4-ジオキサン中で塩化水素と加熱条件下で2.5時間反応させます.
中間体の生成: この段階では、中間体が生成され、さらにエタノール中でヒドロキシルアミン塩酸塩と80°Cで2時間反応させます.
工業生産方法
化学反応の分析
反応の種類
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体を生成するように酸化することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換できます。
置換: フェニル基は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応では、臭素や硝酸などの試薬を酸性条件下で使用することがよくあります。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により2,4-ジオキソ-4-フェニルブタン酸が生成され、還元により2-ヒドロキシ-4-オキソ-4-フェニルブタン酸が生成される場合があります .
科学研究への応用
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用や代謝経路の研究のための候補としています。
産業: 特殊化学品や材料の合成に使用されます.
科学的研究の応用
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物のヒドラジド部分は、酵素の活性部位と共有結合を形成し、その活性を阻害することができます。 さらに、フェニル基は、タンパク質中の芳香族アミノ酸とπ-π相互作用を起こし、その機能をさらに調節することができます .
類似化合物との比較
類似化合物
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, エチルエステル: ヒドラジド部分ではなくエチルエステル基を持つ類似の構造.
2,4-ジオキソ-4-フェニルブタン酸: ヒドラジド基とトリフェニルホスホラニリデン基がありません.
2-ブテン酸, 4-オキソ-4-フェニル-, メチルエステル: ヒドラジド部分ではなくメチルエステル基を含みます.
独自性
2-ブテン酸, 2-ヒドロキシ-4-オキソ-4-フェニル-, 2-(1,2-ジオキソ-3-(トリフェニルホスホラニリデン)プロピル)ヒドラジド, (Z)- の独自性は、その官能基の組み合わせにあります。この組み合わせは、独自の化学反応性と生物活性をもたらします。ヒドラジド基とトリフェニルホスホラニリデン基の存在により、生物学的標的との特定の相互作用が可能になり、研究および潜在的な治療的用途にとって貴重な化合物となっています。
特性
CAS番号 |
149990-82-9 |
|---|---|
分子式 |
C31H25N2O5P |
分子量 |
536.5 g/mol |
IUPAC名 |
(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21- |
InChIキー |
KVPUBQZTBZKNGI-MEFGMAGPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



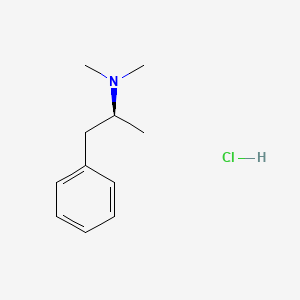

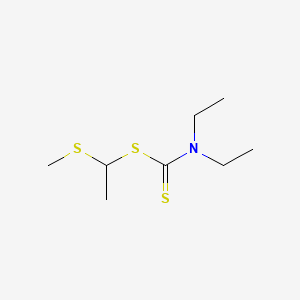

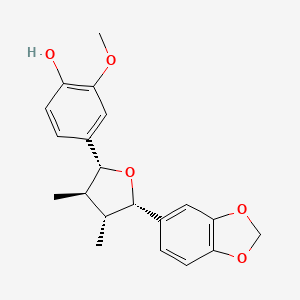
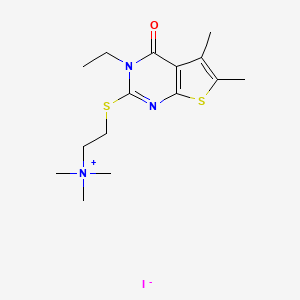


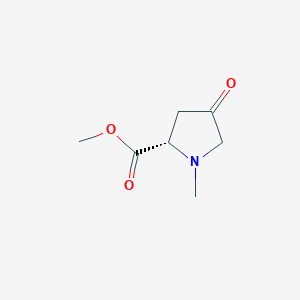
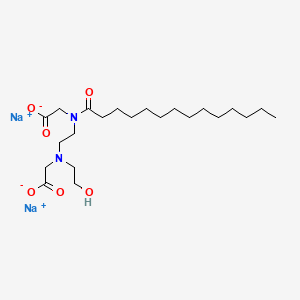
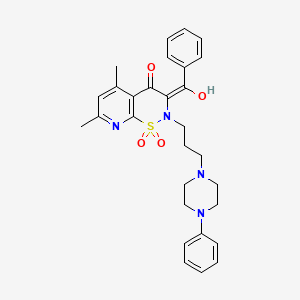

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
